Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazolo[1,5-a]pyrimidine core in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process is advantageous due to its broad substrate scope, good functional group tolerance, and short reaction times . Additionally, the method is environmentally benign, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Used in the development of new therapeutic agents due to its biological activities.
Agriculture: Potential use as an antimicrobial agent against plant pathogens.
Material Science: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes such as JAK1, JAK2, or PHD-1, leading to the modulation of various biological pathways . The triazolo[1,5-a]pyrimidine core is crucial for its activity, allowing it to bind effectively to the target enzymes.
Comparison with Similar Compounds
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
Similar Compounds: 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 1,2,4-triazolo[1,5-a]pyridine.
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-6-9-14-16(19(25)28-7-2)17(24-20(22-14)21-12(3)23-24)13-10-8-11-15(26-4)18(13)27-5/h8,10-11,17H,6-7,9H2,1-5H3,(H,21,22,23) |
InChI Key |
UVZRPIKTSUWEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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